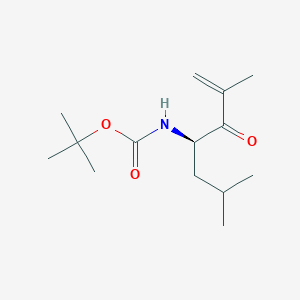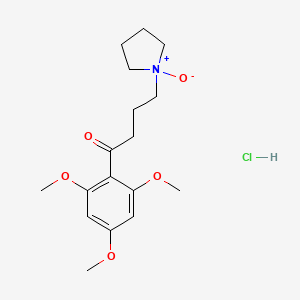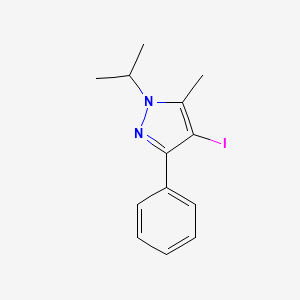
4-iodo-1-isopropyl-5-methyl-3-phenyl-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Iodo-1-isopropyl-5-methyl-3-phenyl-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-iodo-1-isopropyl-5-methyl-3-phenyl-1H-pyrazole typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of enaminones with hydrazines in the presence of iodine and dimethyl sulfoxide (DMSO). The reaction conditions are generally mild, and the process yields the desired pyrazole derivative with good selectivity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-Iodo-1-isopropyl-5-methyl-3-phenyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogen substitution reactions are common, where the iodine atom can be replaced by other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like sodium azide or potassium cyanide in polar solvents.
Major Products
Oxidation: Corresponding pyrazole oxides.
Reduction: Reduced pyrazole derivatives.
Substitution: Substituted pyrazole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
4-Iodo-1-isopropyl-5-methyl-3-phenyl-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 4-iodo-1-isopropyl-5-methyl-3-phenyl-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
4-Iodo-1H-pyrazole: A simpler pyrazole derivative with similar reactivity but lacking the isopropyl and phenyl groups.
1-Isopropyl-3-phenyl-1H-pyrazole: Similar structure but without the iodine atom, affecting its reactivity and applications.
5-Methyl-3-phenyl-1H-pyrazole: Lacks the iodine and isopropyl groups, leading to different chemical properties and uses.
Uniqueness
The presence of the iodine atom allows for further functionalization through substitution reactions, while the isopropyl and phenyl groups contribute to its stability and bioactivity .
Propiedades
Fórmula molecular |
C13H15IN2 |
|---|---|
Peso molecular |
326.18 g/mol |
Nombre IUPAC |
4-iodo-5-methyl-3-phenyl-1-propan-2-ylpyrazole |
InChI |
InChI=1S/C13H15IN2/c1-9(2)16-10(3)12(14)13(15-16)11-7-5-4-6-8-11/h4-9H,1-3H3 |
Clave InChI |
MNJPUNIDYZIGNY-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NN1C(C)C)C2=CC=CC=C2)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


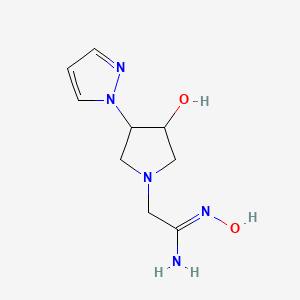
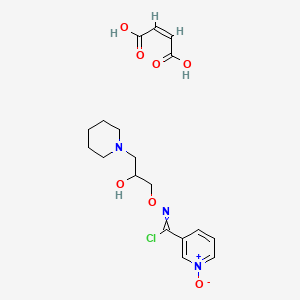
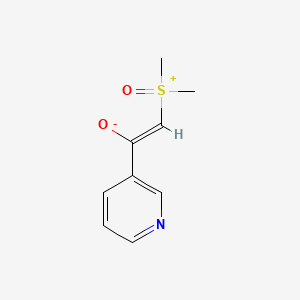
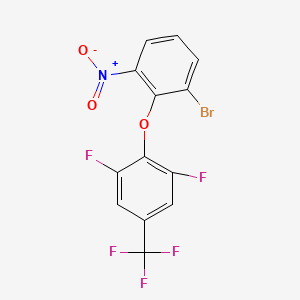
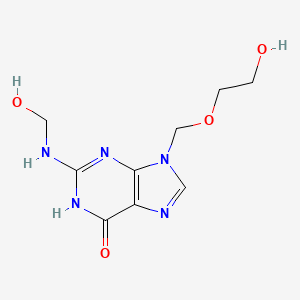

![(8R,9S,13S,14S)-2,4-dibromo-3-hydroxy-13-methyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-17-one](/img/structure/B15291147.png)
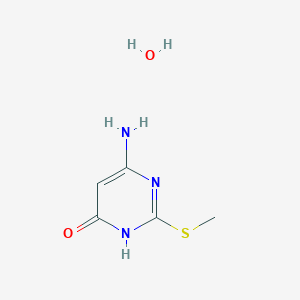
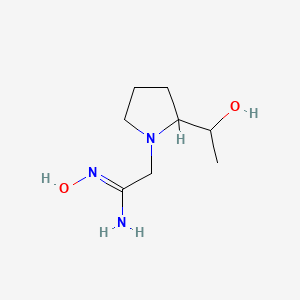
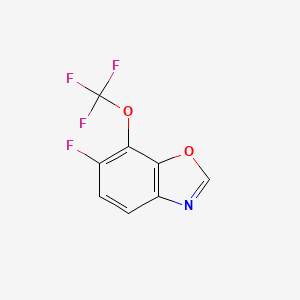
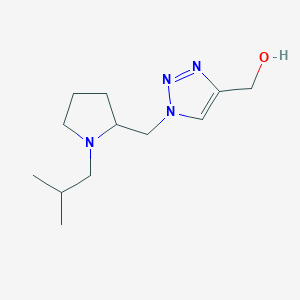
![[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]methanamine dihydrochloride](/img/structure/B15291174.png)
